Doxycycline calcium

Description

Properties

Molecular Formula |

C22H20Ca2N2O8 |

|---|---|

Molecular Weight |

520.6 g/mol |

IUPAC Name |

dicalcium;(5R,5aR,6S,6aR,7S,10aS)-9-carbamoyl-7-(dimethylamino)-6-hydroxy-5-methyl-10,12-dioxo-5a,6,6a,7-tetrahydro-5H-tetracene-1,8,10a,11-tetrolate |

InChI |

InChI=1S/C22H23N2O8.2Ca/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;;/h4-7,10,14-15,17,25,27-29H,1-3H3,(H2,23,31);;/q-1;2*+2/p-3/t7-,10+,14+,15-,17-,22-;;/m0../s1 |

InChI Key |

URCORIIAEVPLGB-QFWOMMJSSA-K |

Isomeric SMILES |

C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=C(C(=O)[C@]3(C(=C2C(=O)C4=C1C=CC=C4[O-])[O-])[O-])C(=O)N)[O-])N(C)C)O.[Ca+2].[Ca+2] |

Canonical SMILES |

CC1C2C(C3C(C(=C(C(=O)C3(C(=C2C(=O)C4=C1C=CC=C4[O-])[O-])[O-])C(=O)N)[O-])N(C)C)O.[Ca+2].[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Doxycycline Calcium

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of doxycycline calcium, a salt form of the broad-spectrum tetracycline antibiotic, doxycycline. The document details a common synthetic route from doxycycline hyclate and outlines a suite of analytical techniques for its thorough characterization. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of doxycycline-based pharmaceutical products.

Introduction

Doxycycline is a semi-synthetic tetracycline antibiotic derived from oxytetracycline. It is widely used to treat a variety of bacterial infections due to its broad-spectrum activity. This compound is a salt form of doxycycline often utilized in oral suspensions, offering advantages in terms of taste-masking and patient compliance, particularly in pediatric and geriatric populations. A thorough understanding of its synthesis and comprehensive characterization is paramount for ensuring the quality, safety, and efficacy of pharmaceutical formulations.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a soluble doxycycline salt, such as doxycycline hyclate, with a calcium salt, like calcium chloride, in an aqueous solution. The pH of the reaction mixture is adjusted to facilitate the formation of the less soluble this compound complex, which then precipitates.

Reaction Scheme

Doxycycline Hyclate + Calcium Chloride → this compound + Hydrochloric Acid

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the formation of this compound complexes.

Materials:

-

Doxycycline Hyclate

-

Calcium Chloride (CaCl₂)

-

Deionized Water

-

5N Sodium Hydroxide (NaOH) solution

-

Microcrystalline Cellulose (optional, as an excipient for solid dosage forms)

-

Magnetic stirrer and stir bar

-

pH meter

-

Filtration apparatus (e.g., Büchner funnel and vacuum flask)

-

Drying oven

Procedure:

-

Prepare a 20-25% (w/v) solution of doxycycline hyclate by dissolving the appropriate amount in deionized water with stirring.

-

In a separate vessel, prepare a 50% (w/v) solution of calcium chloride in deionized water.

-

Slowly add the calcium chloride solution to the doxycycline hyclate solution while continuously stirring.

-

Adjust the pH of the mixture by the dropwise addition of 5N sodium hydroxide solution until a pH of approximately 6.0 - 7.0 is reached. This will induce the precipitation of the this compound complex.[1]

-

Continue stirring the suspension for a period to ensure complete reaction and precipitation.

-

Collect the precipitated this compound by vacuum filtration.

-

Wash the collected solid with deionized water to remove any unreacted starting materials and by-products.

-

Dry the purified this compound in a drying oven at a controlled temperature to a constant weight.

Note: For the preparation of a solid dosage form, an excipient such as microcrystalline cellulose can be added to the suspension before filtration to aid in the processing of the final product.[1]

Synthesis Workflow

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity, purity, and solid-state properties. The following analytical techniques are commonly employed.

Spectroscopic Methods

UV-Vis spectroscopy is used to confirm the presence of the doxycycline chromophore.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as 0.01 N hydrochloric acid.[2] A typical concentration is in the range of 10-50 µg/mL.

-

Instrumentation: Use a calibrated UV-Vis spectrophotometer.

-

Analysis: Scan the sample solution over a wavelength range of 200-400 nm, using the solvent as a blank.

-

Data Interpretation: The resulting spectrum should exhibit characteristic absorption maxima for doxycycline.

| Parameter | Value |

| Absorption Maxima (λmax) | ~218 nm, ~268 nm, ~350 nm[3] |

FT-IR spectroscopy is employed to identify the functional groups present in the molecule and to confirm the formation of the calcium salt.

Experimental Protocol:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the this compound sample. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid sample.

-

Instrumentation: Use a calibrated FT-IR spectrometer.

-

Analysis: Acquire the infrared spectrum over a range of 4000-400 cm⁻¹.

-

Data Interpretation: The spectrum will show characteristic absorption bands for the functional groups of doxycycline. The formation of the calcium salt may be indicated by shifts in the vibrational frequencies of the carboxylate and hydroxyl groups involved in chelation with the calcium ion.

| Functional Group | Characteristic Absorption Bands (cm⁻¹) |

| O-H and N-H stretching | 3500 - 3000 |

| C=O stretching (amide and ketone) | 1700 - 1600 |

| C=C stretching (aromatic) | 1600 - 1450 |

| C-N stretching | 1350 - 1000 |

Chromatographic Methods

HPLC is a powerful technique for determining the purity of this compound and for quantifying it in various matrices.

Experimental Protocol (adapted from USP monograph for this compound Oral Suspension): [2]

-

Mobile Phase Preparation:

-

Solution A: Prepare a solution containing 3.1 g/L of monobasic potassium phosphate, 0.5 g/L of edetate disodium, and 0.5 mL/L of triethylamine in water. Adjust the pH to 8.5 with 1 N sodium hydroxide.

-

Solution B: Methanol.

-

Use a gradient elution as specified in the relevant pharmacopeial method.

-

-

Standard Solution Preparation: Prepare a standard solution of USP Doxycycline Hyclate RS in 0.01 N hydrochloric acid at a known concentration (e.g., 0.12 mg/mL).

-

Sample Solution Preparation: Prepare a solution of this compound in 0.01 N hydrochloric acid at a nominal concentration of 0.1 mg/mL of doxycycline.

-

Chromatographic Conditions:

-

Column: C18, e.g., 4.6 mm x 15 cm; 5 µm packing.

-

Detector: UV at a specified wavelength.

-

Flow Rate: As specified in the method.

-

Injection Volume: As specified in the method.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Data Interpretation: The retention time of the major peak in the sample chromatogram should correspond to that of the standard chromatogram. Purity is assessed by the presence of any impurity peaks.

| Parameter | Typical Value |

| Retention Time | Dependent on specific method parameters |

| Purity | ≥ 98% |

Thermal Analysis

DSC and TGA provide information about the thermal properties of this compound, such as its melting point, decomposition temperature, and the presence of water or other solvates.

Experimental Protocol:

-

Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of the this compound sample into an appropriate DSC or TGA pan.

-

Instrumentation: Use a calibrated DSC or TGA instrument.

-

Analysis:

-

DSC: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 300 °C).

-

TGA: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).

-

-

Data Interpretation:

-

DSC: Endothermic peaks may indicate melting or desolvation, while exothermic peaks can indicate decomposition.

-

TGA: Weight loss steps correspond to the loss of volatile components such as water or to decomposition.

-

| Thermal Event | Approximate Temperature Range (°C) |

| Dehydration (if hydrated) | 50 - 120 |

| Melting/Decomposition | > 150 |

X-Ray Powder Diffraction (XRPD)

XRPD is a critical technique for characterizing the solid-state nature of this compound, determining whether it is crystalline or amorphous, and identifying its specific polymorphic form.

Experimental Protocol:

-

Sample Preparation: Gently grind the this compound sample to a fine powder and pack it into a sample holder.

-

Instrumentation: Use a calibrated X-ray powder diffractometer with a suitable X-ray source (e.g., Cu Kα).

-

Analysis: Scan the sample over a range of 2θ angles (e.g., 5° to 40°).

-

Data Interpretation: A crystalline sample will produce a characteristic diffraction pattern with sharp peaks at specific 2θ angles. The positions and relative intensities of these peaks serve as a fingerprint for the crystalline form.

| 2θ Angle (°) | Relative Intensity (%) |

| Data to be determined experimentally | Data to be determined experimentally |

Mechanism of Action and Relevant Signaling Pathways

Inhibition of Bacterial Protein Synthesis

The primary mechanism of action of doxycycline as an antibiotic is the inhibition of protein synthesis in bacteria. Doxycycline binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect.

Inhibition of Matrix Metalloproteinases (MMPs)

In addition to its antimicrobial activity, doxycycline and other tetracyclines are known to inhibit matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of the extracellular matrix. This non-antimicrobial property is utilized in the treatment of conditions like periodontitis and rosacea. The mechanism involves the chelation of Zn²⁺ and Ca²⁺ ions that are essential for the catalytic activity of MMPs.

Conclusion

The synthesis of this compound from doxycycline hyclate is a straightforward precipitation reaction. A thorough characterization using a combination of spectroscopic, chromatographic, thermal, and X-ray diffraction techniques is crucial for ensuring the identity, purity, and quality of this important pharmaceutical salt. The dual mechanisms of action, encompassing both antimicrobial and anti-inflammatory properties, underscore the therapeutic versatility of doxycycline. This guide provides a foundational framework for the synthesis and analysis of this compound, which can be further adapted and validated for specific research and development needs.

References

Doxycycline Calcium: A Technical Guide to its Molecular Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxycycline, a second-generation tetracycline antibiotic, is a widely utilized therapeutic agent valued for its broad-spectrum antimicrobial and anti-inflammatory properties.[1] Synthetically derived from oxytetracycline, doxycycline was first introduced in 1967 and exhibits a favorable pharmacokinetic profile, including improved oral absorption and a longer serum half-life compared to earlier tetracyclines.[1] This technical guide provides an in-depth analysis of the molecular structure of doxycycline calcium, its mechanisms of action, quantitative data on its activity, and detailed experimental protocols for its evaluation.

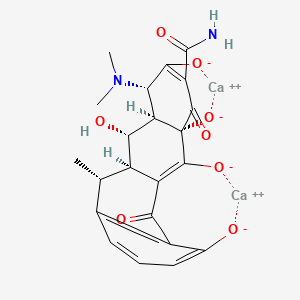

Molecular Structure of this compound

Doxycycline is a complex organic molecule characterized by a four-ring naphthacene core.[2] The calcium salt form involves the chelation of calcium ions. The chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C44H46CaN4O16 or C22H24Ca2N2O8 | [3][4][5] |

| Molecular Weight | ~926.9 g/mol or ~524.59 g/mol | [3][5] |

| CAS Number | 94088-85-4 | [4] |

| IUPAC Name | dicalcium (4S,4aR,5S,5aR,6R,12aS)-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide | [4] |

| 2D Structure | A 2D representation of the this compound structure is available. | [3][4][5][6][7] |

| 3D Conformer | 3D structural information for doxycycline is accessible through various databases. | [8] |

Mechanism of Action

Antibacterial Activity: Inhibition of Protein Synthesis

The primary antibacterial mechanism of doxycycline is the inhibition of protein synthesis in bacteria.[2] This is achieved through its reversible binding to the 30S ribosomal subunit.[2] This binding event physically blocks the association of aminoacyl-tRNA (aa-tRNA) with the mRNA-ribosome complex, thereby preventing the addition of new amino acids to the growing polypeptide chain and effectively halting protein elongation.[2] This bacteriostatic action inhibits bacterial growth and replication.[2]

Anti-inflammatory and Other Activities

Beyond its antimicrobial effects, doxycycline exhibits significant anti-inflammatory properties, primarily through the inhibition of matrix metalloproteinases (MMPs).[9][10] MMPs are a family of enzymes responsible for the degradation of extracellular matrix components, and their overexpression is implicated in various inflammatory diseases.[9] Doxycycline's inhibitory effect on MMPs, such as MMP-2, MMP-8, and MMP-9, is concentration-dependent and can occur at sub-antimicrobial doses.[9][10] The mechanism involves both direct inhibition of MMP activity and reduction of MMP expression by decreasing mRNA stability.[9]

Furthermore, doxycycline has been shown to modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway.[10][11][12][13][14][15] By inhibiting NF-κB activation, doxycycline can reduce the expression of pro-inflammatory cytokines and other inflammatory mediators.[11][12][13][15] Some studies also suggest that doxycycline may induce apoptosis in certain cell types through the generation of reactive oxygen species.[13]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The in vitro potency of doxycycline is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. MIC values are crucial for determining bacterial susceptibility and guiding therapeutic decisions.

| Bacterial Species | Type | Doxycycline MIC Range (µg/mL) | Source(s) |

| Streptococcus pneumoniae | Gram-positive | ≤0.25 - ≥4 | [1][16][17] |

| Staphylococcus aureus | Gram-positive | Varies | [18][19] |

| Enterococcus faecalis | Gram-positive | Varies | [19] |

| Escherichia coli | Gram-negative | Varies | [18] |

| Pseudomonas aeruginosa | Gram-negative | 2 - 128 | [18] |

| Legionella pneumophila | Gram-negative | 0.25 - 16 | [20] |

| Enterobacteriaceae | Gram-negative | Varies | [21] |

Note: MIC values can vary significantly depending on the specific strain and the testing methodology (e.g., CLSI vs. EUCAST guidelines).[16][21]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This method determines the MIC in a liquid growth medium using a 96-well microtiter plate format.[22][23][24][25]

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Doxycycline stock solution

-

Sterile diluent (e.g., broth or saline)

-

Multichannel pipette

-

Incubator

-

ELISA plate reader (optional)

Procedure:

-

Prepare Doxycycline Dilutions: Prepare a serial two-fold dilution of the doxycycline stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL or 100 µL.

-

Prepare Bacterial Inoculum: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in the broth medium.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of doxycycline in which there is no visible turbidity (bacterial growth). Results can be read visually or with a plate reader.[23]

This method involves incorporating the antibiotic into an agar medium.[22][26][27][28][29]

Materials:

-

Sterile petri dishes

-

Nutrient agar medium (e.g., Mueller-Hinton Agar)

-

Doxycycline stock solution

-

Bacterial culture in logarithmic growth phase

-

Inoculator (e.g., multipoint replicator)

-

Incubator

Procedure:

-

Prepare Antibiotic-Containing Agar Plates: Prepare a series of agar plates each containing a different concentration of doxycycline. This is done by adding the appropriate volume of the doxycycline stock solution to the molten agar before pouring the plates.

-

Prepare Bacterial Inoculum: Prepare a standardized suspension of the test bacterium.

-

Inoculation: Spot-inoculate the surface of each agar plate with the bacterial suspension. A control plate without doxycycline should also be inoculated.

-

Incubation: Incubate the plates at the appropriate temperature for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of doxycycline that completely inhibits visible bacterial growth on the agar surface.[26]

Ribosome Binding Assay

This assay is used to study the interaction of doxycycline with its target, the bacterial ribosome. A common approach involves using a radiolabeled form of a tetracycline antibiotic.[30][31][32]

Materials:

-

Isolated bacterial 70S ribosomes

-

Radiolabeled tetracycline (e.g., [3H]-doxycycline)

-

Unlabeled doxycycline (for competition assays)

-

Binding buffer

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Incubation: Incubate a fixed concentration of bacterial ribosomes with varying concentrations of radiolabeled doxycycline in a binding buffer. For competition assays, a fixed concentration of radiolabeled doxycycline is incubated with varying concentrations of unlabeled doxycycline.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. The ribosomes and any bound radiolabeled doxycycline will be retained on the filter, while the unbound ligand will pass through.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of bound radioligand is determined and used to calculate binding parameters such as the dissociation constant (Kd) and the number of binding sites (Bmax).

Conclusion

This compound remains a cornerstone of antibacterial and anti-inflammatory therapy due to its well-characterized mechanism of action and favorable pharmacokinetic properties. A thorough understanding of its molecular structure, its interaction with the bacterial ribosome, and its influence on inflammatory pathways is essential for its continued effective use and for the development of new therapeutic strategies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals in this endeavor.

References

- 1. journals.asm.org [journals.asm.org]

- 2. biorxiv.org [biorxiv.org]

- 3. This compound | C44H46CaN4O16 | CID 54694363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. GSRS [precision.fda.gov]

- 6. KEGG DRUG: this compound [genome.jp]

- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. NIH 3D - Doxycycline [3d.nih.gov]

- 9. Mechanism of inhibition of matrix metalloproteinase-2 expression by doxycycline in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.viamedica.pl [journals.viamedica.pl]

- 11. Doxycycline is an NF-κB inhibitor that induces apoptotic cell death in malignant T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Doxycycline Suppresses Microglial Activation by Inhibiting the p38 MAPK and NF-kB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Doxycycline is an NF-κB inhibitor that induces apoptotic cell death in malignant T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Doxycycline Promotes Carcinogenesis & Metastasis via Chronic Inflammatory Pathway: An In Vivo Approach | PLOS One [journals.plos.org]

- 15. Doxycycline attenuates breast cancer related inflammation by decreasing plasma lysophosphatidate concentrations and inhibiting NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Contemporary tetracycline susceptibility testing: doxycycline MIC methods and interpretive criteria (CLSI and EUCAST) performance when testing Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. MIC quality control guidelines for doxycycline when testing gram-positive control strains by the reference methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 21. jmilabs.com [jmilabs.com]

- 22. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 24. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 25. protocols.io [protocols.io]

- 26. Agar dilution - Wikipedia [en.wikipedia.org]

- 27. researchgate.net [researchgate.net]

- 28. 2024.sci-hub.se [2024.sci-hub.se]

- 29. Determination of minimum inhibitory concentrations (MIC) (agar dilution) [bio-protocol.org]

- 30. benchchem.com [benchchem.com]

- 31. Tetracyclines Modify Translation By Targeting Key Human rRNA Substructures - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Lipophilicity and Cell Permeability of Doxycycline Calcium

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the physicochemical properties of doxycycline and its calcium salt, focusing on lipophilicity and cell permeability. These parameters are critical in understanding the pharmacokinetic and pharmacodynamic profile of this widely used broad-spectrum antibiotic.

Introduction to Doxycycline and Doxycycline Calcium

Doxycycline is a semi-synthetic, second-generation tetracycline antibiotic derived from oxytetracycline.[1][2] It is known for its broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[3][4] Doxycycline functions by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the ribosomal A site, ultimately halting the production of essential proteins for bacterial survival.[4][5]

Doxycycline is available in various salt forms, including hyclate, monohydrate, and calcium salts.[6][7] The calcium salt is often used in oral suspensions.[7] Doxycycline is characterized by its high degree of lipoid solubility and a low affinity for calcium binding, which contributes to its favorable pharmacokinetic properties, such as nearly complete absorption after oral administration.[8][9]

Lipophilicity of Doxycycline

Lipophilicity, the affinity of a molecule for a lipid environment, is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. A higher logP value indicates greater lipophilicity. Doxycycline is considered a highly lipophilic drug, which allows it to readily cross cellular membranes.[3][6]

Quantitative Data on Lipophilicity

| Compound | LogP | pKa (Strongest Acidic) | pKa (Strongest Basic) | Source |

| Doxycycline | -0.02 | 3.0 | 8.0 | [10][11] |

| Doxycycline | 0.63 | 3.09 | Not Specified | [7] |

| Doxycycline Monohydrate | -0.72 | 3.27 | 8.33 | [2][12] |

| This compound | -0.72 | 3.27 | 8.33 | [12] |

Note: The variation in logP values can be attributed to different experimental or computational methods.

Cell Permeability of Doxycycline

The ability of a drug to permeate cell membranes is crucial for its therapeutic efficacy, particularly for an antibiotic that targets intracellular components. Doxycycline's high lipophilicity contributes to its excellent cell penetration.[6][7] In vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell line assay are commonly used to predict the in vivo intestinal absorption of drugs.

Quantitative Data on Cell Permeability

Experimental Protocols

Determination of LogP (Shake-Flask Method)

The shake-flask method is a classic technique for determining the partition coefficient.

-

Preparation of Phases: n-octanol and water (or a buffer solution of a specific pH, typically 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.[15]

-

Dissolution of Compound: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).[15]

-

Partitioning: The two phases are mixed in a flask and shaken until equilibrium is reached.[15]

-

Phase Separation: The mixture is centrifuged or allowed to stand to separate the two phases.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[15]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human drug absorption.[16][17]

-

Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are seeded on semi-permeable filter supports in Transwell™ plates and cultured for 18-22 days to form a differentiated and polarized monolayer that mimics the intestinal epithelium.[16][18]

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) or by assessing the leakage of a fluorescent marker like Lucifer Yellow.[18][19]

-

Permeability Study:

-

For apical to basolateral (A→B) permeability, the test compound is added to the apical (donor) compartment, and its appearance in the basolateral (receiver) compartment is monitored over time.[17]

-

For basolateral to apical (B→A) permeability, the compound is added to the basolateral compartment, and its transport to the apical compartment is measured. This helps in identifying the potential for active efflux.[16]

-

-

Sample Analysis: Samples are collected from the receiver compartment at specific time points and the concentration of the test compound is quantified using LC-MS/MS.[17]

-

Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the rate of drug transport across the monolayer.

-

A is the surface area of the filter membrane.

-

C0 is the initial concentration of the drug in the donor compartment.

-

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput screening tool that models passive, transcellular permeability.[20]

-

Membrane Preparation: A 96-well microtiter filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.[21][22]

-

Assay Setup: The filter plate (donor plate) is placed on top of another 96-well plate (acceptor plate) containing a buffer solution. This creates a "sandwich" with the artificial membrane separating the two compartments.[22]

-

Compound Addition: The test compound, dissolved in a buffer, is added to the donor wells.[21]

-

Incubation: The plate assembly is incubated, typically for several hours, to allow the compound to diffuse from the donor to the acceptor compartment.[21]

-

Quantification: The concentration of the compound in both the donor and acceptor wells is determined, usually by LC-MS/MS.

-

Calculation of Permeability Coefficient (Pe): The permeability coefficient is calculated based on the concentrations in the donor and acceptor compartments and the incubation time.

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

Doxycycline's high lipophilicity is a defining characteristic that underpins its excellent cell permeability and subsequent favorable pharmacokinetic profile, including high oral bioavailability. The formation of the calcium salt can influence its formulation and dissolution characteristics but does not fundamentally alter the intrinsic lipophilicity of the doxycycline molecule. Understanding these properties through standardized in vitro assays like logP determination, Caco-2, and PAMPA is essential for the development of new formulations and for predicting the in vivo behavior of this important antibiotic. The provided experimental protocols and conceptual diagrams serve as a foundational guide for researchers in this field.

References

- 1. 4-(Dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboximidic acid | C22H24N2O8 | CID 54671203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Doxycycline - Wikipedia [en.wikipedia.org]

- 4. Doxycycline Hyclate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is the mechanism of Doxycycline? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Doxycycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Permeation characteristics of tetracyclines in parallel artificial membrane permeation assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Doxycycline [sitem.herts.ac.uk]

- 12. go.drugbank.com [go.drugbank.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Permeation characteristics of tetracyclines in parallel artificial membrane permeation assay II: Effect of divalent metal ions and mucin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. Caco-2 Permeability | Evotec [evotec.com]

- 17. enamine.net [enamine.net]

- 18. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 19. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. PAMPA | Evotec [evotec.com]

- 21. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 22. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Doxycycline's Low Affinity for Calcium: A Technical Guide for Researchers

An in-depth exploration of the comparatively low calcium-binding affinity of doxycycline, a key characteristic distinguishing it from other tetracycline antibiotics. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the quantitative data, experimental methodologies, and cellular implications of this phenomenon.

Doxycycline, a broad-spectrum tetracycline-class antibiotic, is widely prescribed for various bacterial infections. A notable and clinically significant attribute of doxycycline is its relatively low affinity for calcium ions compared to other members of the tetracycline family. This characteristic has important implications for its pharmacokinetic profile, reducing the impact of dietary calcium on its absorption and diminishing its propensity to deposit in developing bones and teeth. This technical guide delves into the core aspects of doxycycline's interaction with calcium, presenting quantitative data, detailed experimental protocols for its assessment, and insights into the affected signaling pathways.

Quantitative Analysis of Tetracycline-Calcium Binding Affinity

The stability of the complex formed between a tetracycline molecule and a calcium ion can be quantified by its stability constant (log K). A higher log K value indicates a stronger affinity and a more stable complex. As illustrated in the table below, doxycycline consistently exhibits a lower stability constant for calcium complexation than other tetracyclines, such as tetracycline and oxytetracycline.

| Tetracycline Derivative | Stability Constant (log K) for Calcium Complex | Reference |

| Doxycycline | 4.35 | Berthon et al., 1981 |

| Tetracycline | 4.93 | Berthon et al., 1981 |

| Oxytetracycline | 5.01 | Berthon et al., 1981 |

| Chlortetracycline | 5.25 | Berthon et al., 1981 |

| Minocycline | 4.80 | Berthon et al., 1981 |

Note: These values were determined by potentiometric titration under specific experimental conditions (37°C in aqueous NaCl 0.15 mol dm−3) and may vary with different conditions.

Experimental Protocols for Determining Calcium Binding Affinity

The determination of the binding affinity between doxycycline and calcium ions can be achieved through several established biophysical techniques. The following sections provide detailed methodologies for three commonly employed experimental approaches.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes. It involves monitoring the change in the hydrogen ion concentration (pH) of a solution containing the ligand (doxycycline) upon the addition of a metal ion (calcium).

Experimental Workflow for Potentiometric Titration

Doxycycline Calcium as a Matrix Metalloproteinase (MMP) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of doxycycline calcium's role as a broad-spectrum inhibitor of matrix metalloproteinases (MMPs). It delves into the molecular mechanisms of action, presents quantitative inhibitory data, and offers detailed experimental protocols for assessing doxycycline's efficacy. This document is intended to be a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of doxycycline beyond its antimicrobial properties.

Introduction

Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1] While essential for physiological processes like tissue remodeling, wound healing, and angiogenesis, their dysregulation is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases. Doxycycline, a synthetic tetracycline antibiotic, has been identified as a potent MMP inhibitor at sub-antimicrobial concentrations.[1][2] This inhibitory activity is independent of its antibacterial function and has led to its FDA approval for treating periodontal disease, a condition characterized by excessive collagenase activity.[1] This guide explores the scientific basis for doxycycline's MMP inhibitory action, providing a technical foundation for further research and development.

Mechanism of Action

Doxycycline's inhibitory effect on MMPs is multifaceted, involving both direct and indirect mechanisms.

2.1. Direct Inhibition: Zinc Chelation

The primary mechanism of direct MMP inhibition by doxycycline is through the chelation of the catalytic Zn²⁺ ion within the active site of the MMP molecule.[1] This action prevents the enzyme from binding to its substrate and carrying out its proteolytic function. The ability of tetracyclines to bind Zn²⁺ and Ca²⁺ is crucial for maintaining the functional conformation and catalytic activity of MMPs.

2.2. Indirect Inhibition: Downregulation of MMP Expression and Signaling Pathway Modulation

Beyond direct enzyme inhibition, doxycycline has been shown to down-regulate the expression of various MMPs. This is achieved, in part, by interfering with intracellular signaling pathways that control MMP gene transcription. A key pathway affected by doxycycline is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[3][4][5][6][7]

In various cell types, including cancer cells, inflammatory stimuli can lead to the activation of the NF-κB pathway. This results in the translocation of NF-κB into the nucleus, where it binds to the promoter regions of target genes, including those for several MMPs (e.g., MMP-9), leading to their increased expression.[3][5] Doxycycline has been shown to inhibit the phosphorylation of IκBα, a critical step in the activation of NF-κB.[6] By preventing IκBα phosphorylation, doxycycline blocks the nuclear translocation of NF-κB and subsequently suppresses the expression of NF-κB-dependent genes, including certain MMPs.[3][5][6]

Quantitative Data: Inhibitory Potency

The inhibitory potency of doxycycline varies among different MMPs. The half-maximal inhibitory concentration (IC50) is a common measure of this potency. The following table summarizes reported IC50 values for doxycycline against several MMPs. It is important to note that these values can vary depending on the experimental conditions, such as the substrate used and the source of the enzyme.

| MMP Target | Doxycycline IC50 (µM) | Reference(s) |

| MMP-1 (Collagenase-1) | ~280 | |

| MMP-2 (Gelatinase-A) | Not specified, but effective | |

| MMP-8 (Collagenase-2) | 16 - 18 | |

| MMP-9 (Gelatinase-B) | 30 - 50, 608 | ,[8] |

| MMP-13 (Collagenase-3) | ~30 (50-60% inhibition) | [8] |

Note: The IC50 value of 608 µM for MMP-9 was reported in one study and may represent an outlier or be specific to the experimental conditions used.[8] A study also reported the inhibition constant (Ki) for MMP-8 to be 36 µM, indicating noncompetitive inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the MMP-inhibitory activity of doxycycline.

4.1. Gelatin Zymography for MMP-2 and MMP-9 Activity

Gelatin zymography is a widely used technique to detect and quantify the activity of gelatinases, primarily MMP-2 and MMP-9.[9][10]

4.1.1. Materials

-

Separating Gel (10% Acrylamide with 0.1% Gelatin):

-

Acrylamide/Bis-acrylamide (30% solution)

-

1.5 M Tris-HCl, pH 8.8

-

10% Sodium Dodecyl Sulfate (SDS)

-

Gelatin (1% stock solution, w/v)

-

Ammonium Persulfate (APS, 10% w/v)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED)

-

Distilled water (dH₂O)

-

-

Stacking Gel (4% Acrylamide):

-

Acrylamide/Bis-acrylamide (30% solution)

-

1.0 M Tris-HCl, pH 6.8

-

10% SDS

-

APS (10% w/v)

-

TEMED

-

dH₂O

-

-

1X Tris-Glycine SDS Running Buffer:

-

Tris base

-

Glycine

-

SDS

-

dH₂O

-

-

Zymogram Renaturing Buffer:

-

Triton X-100 (2.5% v/v) in dH₂O

-

-

Zymogram Developing Buffer:

-

Tris base

-

Tris-HCl

-

NaCl

-

CaCl₂

-

Brij-35

-

dH₂O, adjust to pH 7.5

-

-

Staining Solution:

-

Coomassie Brilliant Blue R-250

-

Methanol

-

Glacial Acetic Acid

-

dH₂O

-

-

Destaining Solution:

-

Methanol

-

Glacial Acetic Acid

-

dH₂O

-

4.1.2. Protocol

-

Sample Preparation:

-

Collect cell culture supernatants or tissue extracts.

-

Determine protein concentration using a standard assay (e.g., BCA or Bradford).

-

Mix equal amounts of protein with non-reducing sample buffer (containing SDS but no β-mercaptoethanol or dithiothreitol). Do not heat the samples.

-

-

Gel Electrophoresis:

-

Cast a 10% polyacrylamide gel containing 0.1% gelatin.

-

Load prepared samples and a molecular weight marker.

-

Run the gel at a constant voltage (e.g., 125 V) at 4°C until the dye front reaches the bottom.

-

-

Renaturation and Development:

-

After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in Zymogram Renaturing Buffer with gentle agitation at room temperature to remove SDS.

-

Incubate the gel in Zymogram Developing Buffer overnight (16-18 hours) at 37°C.

-

-

Staining and Destaining:

-

Stain the gel with Coomassie Brilliant Blue R-250 solution for 1 hour at room temperature.

-

Destain the gel with Destaining Solution until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs.

-

-

Data Analysis:

-

Image the gel and quantify the clear bands using densitometry software (e.g., ImageJ). The intensity of the bands is proportional to the MMP activity.

-

4.2. Western Blotting for MMP Expression

Western blotting is used to detect and quantify the protein levels of specific MMPs.[1]

4.2.1. Materials

-

Cell or tissue lysates

-

SDS-PAGE gels (e.g., 10% acrylamide)

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies specific for the MMP of interest (e.g., anti-MMP-2, anti-MMP-9)

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

4.2.2. Protocol

-

Protein Extraction and Quantification:

-

Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.

-

Centrifuge to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendations) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

4.3. Fluorometric MMP Enzyme Activity Assay

This assay provides a quantitative measure of MMP activity using a fluorogenic substrate.[11][12][13][14]

4.3.1. Materials

-

Purified active MMP enzyme or biological sample containing MMPs

-

Fluorogenic MMP substrate (e.g., a FRET-based peptide)

-

Assay buffer (typically containing Tris-HCl, NaCl, CaCl₂, and a detergent like Brij-35)

-

Doxycycline or other inhibitors to be tested

-

Black 96-well microplate

-

Fluorescence microplate reader

4.3.2. Protocol

-

Reagent Preparation:

-

Prepare a working solution of the fluorogenic MMP substrate in assay buffer.

-

Prepare serial dilutions of doxycycline in assay buffer.

-

-

Assay Procedure:

-

To the wells of a black 96-well plate, add the assay buffer, the MMP-containing sample, and the doxycycline dilutions (or vehicle control).

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate working solution to all wells.

-

-

Fluorescence Measurement:

-

Data Analysis:

-

Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).

-

Plot the percentage of MMP inhibition versus the logarithm of the doxycycline concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Conclusion

This compound stands out as a well-characterized, FDA-approved drug with significant MMP-inhibitory properties that are distinct from its antimicrobial effects. Its dual mechanism of direct enzyme inhibition and indirect modulation of MMP expression through pathways like NF-κB makes it a compelling candidate for therapeutic applications in a range of diseases characterized by excessive ECM degradation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of doxycycline as an MMP inhibitor.

References

- 1. journals.viamedica.pl [journals.viamedica.pl]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Doxycycline attenuates breast cancer related inflammation by decreasing plasma lysophosphatidate concentrations and inhibiting NF-κB activation | springermedizin.de [springermedizin.de]

- 4. Doxycycline is an NF-κB inhibitor that induces apoptotic cell death in malignant T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Doxycycline attenuates breast cancer related inflammation by decreasing plasma lysophosphatidate concentrations and inhibiting NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. Doxycycline is an NF-κB inhibitor that induces apoptotic cell death in malignant T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. brieflands.com [brieflands.com]

- 9. docs.abcam.com [docs.abcam.com]

- 10. Determination of MMP2/MMP9 activity by gelatin zymography analysis [bio-protocol.org]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. abcam.com [abcam.com]

- 13. MMP Activity Assay Kit (Fluorometric - Green) (ab112146) | Abcam [abcam.com]

- 14. MMP Activity Assay Kit (Fluorometric - Red) (ab112147) | Abcam [abcam.com]

The Antimicrobial Spectrum of Doxycycline Calcium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxycycline, a semisynthetic tetracycline antibiotic, is a broad-spectrum bacteriostatic agent renowned for its efficacy against a wide array of bacterial pathogens, including Gram-positive, Gram-negative, and atypical bacteria, as well as some protozoan parasites.[1] Its mechanism of action involves the inhibition of protein synthesis, which is crucial for bacterial growth and replication.[1] This technical guide provides an in-depth overview of the antimicrobial spectrum of doxycycline calcium, presenting quantitative data, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action. While various salt forms of doxycycline exist, such as hyclate and monohydrate, their antimicrobial efficacy is considered equivalent, with differences primarily related to their pharmacokinetic properties and side-effect profiles.

Mechanism of Action

Doxycycline exerts its bacteriostatic effect by reversibly binding to the 30S ribosomal subunit of bacteria. This binding action blocks the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby preventing the addition of amino acids to the growing polypeptide chain and effectively halting protein synthesis.[1][2][3] This targeted disruption of a fundamental cellular process ultimately inhibits bacterial growth and proliferation.

Caption: Doxycycline's mechanism of action on the bacterial ribosome.

Quantitative Antimicrobial Spectrum

The in vitro activity of doxycycline is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC data for doxycycline against a range of clinically significant pathogens.

Table 1: Gram-Positive Bacteria

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (MSSA) | 0.12 | 0.5 | ≤0.12 - >128 |

| Staphylococcus aureus (MRSA) | 0.25 | 0.5 | ≤0.12 - >128 |

| Streptococcus pneumoniae | 0.06 - 0.25 | 1 - 16 | ≤0.015 - >64 |

| Enterococcus faecalis | 0.12 | >128 | 0.12 - >128 |

Table 2: Gram-Negative Bacteria

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Haemophilus influenzae | 0.5 | 1 | ≤0.06 - 4 |

| Escherichia coli | 2 | 16 | ≤0.25 - >128 |

| Klebsiella pneumoniae | 4 | 32 | ≤0.25 - >128 |

| Acinetobacter spp. | 1 | 8 | 0.25 - 64 |

| Neisseria gonorrhoeae | 0.5 | 2 | ≤0.06 - 32 |

Table 3: Anaerobic Bacteria

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Bacteroides fragilis group | 8 | 32 | 0.25 - >128 |

| Prevotella spp. | 0.5 | 2 | ≤0.12 - 16 |

| Clostridium perfringens | 0.25 | 4 | ≤0.06 - 128 |

| Peptostreptococcus spp. | 0.25 | 2 | ≤0.06 - 16 |

Table 4: Atypical Bacteria

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Mycoplasma pneumoniae | 0.25 | 0.5 | ≤0.125 - 1 |

| Chlamydia trachomatis | 0.064 | 0.125 | 0.016 - 0.25 |

| Chlamydia pneumoniae | 0.08 | 0.21 | 0.002 - 0.4 |

| Legionella pneumophila | 1 | 2 | 0.5 - 4 |

Table 5: Other Significant Pathogens

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Rickettsia spp. | 0.06 | 0.13 | 0.06 - 0.13 |

| Borrelia burgdorferi | 0.125 | 0.5 | 0.06 - 1 |

Note: MIC values can vary depending on the testing methodology, geographic location, and the specific isolates tested.

Experimental Protocols for Antimicrobial Susceptibility Testing

Standardized methods for determining the MIC of doxycycline are crucial for accurate assessment of its antimicrobial activity. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these procedures.

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of antibiotics.

Caption: Workflow for Broth Microdilution MIC Testing.

Detailed Methodology:

-

Preparation of Doxycycline Stock Solution: A stock solution of doxycycline is prepared in a suitable solvent at a known concentration.

-

Serial Dilutions: Two-fold serial dilutions of the doxycycline stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized bacterial inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is read as the lowest concentration of doxycycline that completely inhibits visible bacterial growth.

Agar Dilution Method

The agar dilution method is another reference method for MIC determination, particularly useful for testing multiple isolates simultaneously.

Caption: Workflow for Agar Dilution MIC Testing.

Detailed Methodology:

-

Preparation of Doxycycline Stock Solution: A stock solution of doxycycline is prepared as in the broth microdilution method.

-

Preparation of Agar Plates: A series of agar plates (typically Mueller-Hinton agar) containing two-fold serial dilutions of doxycycline are prepared. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: A standardized bacterial inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: A standardized volume of each bacterial suspension is spot-inoculated onto the surface of the agar plates.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of doxycycline that inhibits the visible growth of the bacteria.

Conclusion

This compound remains a clinically important antibiotic with a broad spectrum of activity against a diverse range of pathogens. Its efficacy is well-documented through extensive in vitro susceptibility testing. Understanding the quantitative antimicrobial spectrum, as presented in the MIC data, and the standardized methodologies for its determination are crucial for appropriate clinical use, surveillance of resistance trends, and the development of new therapeutic strategies. The continued monitoring of doxycycline's activity against contemporary clinical isolates is essential to ensure its ongoing utility in combating infectious diseases.

References

Doxycycline Calcium: A Technical Guide to its Discovery and Historical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxycycline, a second-generation tetracycline antibiotic, has been a cornerstone of infectious disease management for over half a century. Its broad-spectrum antimicrobial activity, coupled with unique anti-inflammatory properties, has led to its application in a wide array of clinical scenarios. This technical guide provides an in-depth exploration of the discovery and historical development of doxycycline, with a particular focus on the doxycycline calcium salt. It details the seminal experiments that elucidated its mechanism of action, presents key quantitative data in a comparative format, and outlines the experimental protocols that underpinned its development.

Introduction: The Genesis of a Versatile Antibiotic

The story of doxycycline begins with the broader narrative of tetracycline antibiotics, a class of natural products discovered in the 1940s from soil-dwelling Streptomyces bacteria.[1] The first of these, chlortetracycline (Aureomycin), was discovered in 1945 by Benjamin Minge Duggar at Lederle Laboratories.[1] This was soon followed by the discovery of oxytetracycline (Terramycin) by scientists at Pfizer.[2] These early tetracyclines were revolutionary for their broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1]

However, these first-generation tetracyclines had limitations, including issues with stability and pharmacokinetic properties. This spurred a new era of research focused on creating semi-synthetic derivatives with improved characteristics.

The Discovery and Synthesis of Doxycycline

In the early 1960s, a team of scientists at Pfizer, led by Charles R. Stephens, embarked on a mission to modify the tetracycline structure to enhance its therapeutic profile.[2] Their work built upon the understanding that chemical alterations to the natural tetracycline scaffold could yield compounds with superior stability and pharmacological efficacy.

The breakthrough came with the successful synthesis of a 6-deoxytetracycline analog, which would come to be known as doxycycline.[2] This semi-synthetic derivative of oxytetracycline was introduced in 1967 under the brand name Vibramycin.[2] Doxycycline distinguished itself from its predecessors with enhanced oral absorption and a longer serum half-life, allowing for once-a-day dosing.[2]

Experimental Protocol: Synthesis of 6-Deoxytetracyclines

The foundational synthesis of 6-deoxytetracyclines, including doxycycline, involved the catalytic hydrogenolysis of the 6-hydroxyl group of tetracycline derivatives. The general procedure, as derived from patent literature and early publications, is as follows:

-

Preparation of the Starting Material: The synthesis typically begins with an 11a-chloro-6-methyne tetracycline derivative, which is itself derived from oxytetracycline.

-

Catalytic Hydrogenation: The starting material is dissolved in a suitable solvent, such as methanol. A catalyst, commonly a palladium-on-carbon (Pd/C) catalyst, is added to the solution.

-

Hydrogenation Reaction: The mixture is then subjected to hydrogenation under pressure in a hydrogenation vessel. The reaction is typically carried out at an elevated temperature.

-

Formation of the Salt: Following the hydrogenation, the catalyst is filtered off, and an acid, such as 5-sulfosalicylic acid or p-toluenesulfonic acid, is added to the filtrate to precipitate the doxycycline salt.

-

Purification: The resulting crystalline salt is then filtered, washed with a cold solvent (e.g., methanol), and dried to yield the purified product.

-

Conversion to the Base and Final Salt Form: The purified salt can then be converted to the doxycycline base through alkalization. The base can subsequently be converted to other salt forms, such as the hyclate or calcium salt, through reaction with the corresponding acid.

The Development of this compound

While doxycycline hyclate and monohydrate are the more commonly known salt forms, this compound was developed specifically for oral suspension formulations. The primary driver for the development of the calcium salt was to improve the palatability of the liquid formulation, particularly for pediatric use. The bitter taste of doxycycline hyclate can be a significant barrier to compliance in children.

The use of a calcium salt in an oral suspension serves to decrease the amount of the bitter-tasting free doxycycline in solution, thereby masking the taste. The official "Vibramycin Calcium Syrup" was formulated as a raspberry-apple flavored oral suspension.[3] According to the United States Pharmacopeia (USP), this compound Oral Suspension is prepared from Doxycycline Hyclate and contains one or more suitable buffers, colors, diluents, flavors, and preservatives.[4]

Mechanism of Action

Doxycycline exerts its therapeutic effects through two primary mechanisms: its well-characterized antibacterial action and its less-known but clinically significant anti-inflammatory properties.

Antibacterial Mechanism: Inhibition of Protein Synthesis

Doxycycline's primary mechanism of antibacterial action is the inhibition of protein synthesis in bacteria.[5] It achieves this by binding to the 30S ribosomal subunit, a key component of the bacterial protein synthesis machinery.[5] This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, effectively halting the elongation of the polypeptide chain.[5] This bacteriostatic action stops the growth and replication of susceptible bacteria.

Caption: Doxycycline's inhibition of bacterial protein synthesis.

Anti-inflammatory Mechanism: Inhibition of Matrix Metalloproteinases (MMPs)

Beyond its antimicrobial effects, doxycycline has been shown to possess significant anti-inflammatory properties, primarily through the inhibition of matrix metalloproteinases (MMPs).[6] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. In inflammatory conditions, elevated MMP activity can lead to tissue destruction. Doxycycline, at sub-antimicrobial concentrations, can inhibit the activity of several MMPs, including MMP-2, MMP-8, and MMP-9.[6][7]

Modulation of Signaling Pathways

Doxycycline's anti-inflammatory effects are also mediated through its influence on intracellular signaling pathways. Notably, it has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines and MMPs.[8] By blocking the NF-κB signaling pathway, doxycycline can down-regulate the inflammatory cascade.

Caption: Doxycycline's anti-inflammatory signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties and activity of doxycycline.

Table 1: Comparative In Vitro Antibacterial Activity of Doxycycline

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Chlamydia psittaci | 0.03[2] |

| Mycoplasma pneumoniae | 0.016–2[2] |

| Streptococcus pneumoniae | 0.06–32[2] |

Table 2: Pharmacokinetic Properties of Doxycycline Salts

| Parameter | Doxycycline Hyclate | Doxycycline Monohydrate | This compound (Oral Suspension) |

| Bioavailability | ~100%[2] | Equivalent to Hyclate[9] | Virtually completely absorbed[3] |

| Peak Serum Concentration (200 mg dose) | ~2.6 µg/mL[3] | Not significantly different from Hyclate[9] | ~2.6 µg/mL[3] |

| Time to Peak Concentration | ~2 hours[3] | Not significantly different from Hyclate[9] | ~2 hours[3] |

| Serum Half-life | 18-22 hours[3] | 18-22 hours[9] | 18-22 hours[3] |

| Protein Binding | 80-90%[2] | 80-90% | 80-90% |

Table 3: Inhibitory Concentration (IC50) of Doxycycline Against Matrix Metalloproteinases (MMPs)

| MMP Target | IC50 (µM) |

| MMP-1 (Collagenase-1) | >400 |

| MMP-2 (Gelatinase A) | 56 |

| MMP-3 (Stromelysin-1) | 32 |

| MMP-7 (Matrilysin) | 28 |

| MMP-8 (Collagenase-2) | 26-50 |

| MMP-9 (Gelatinase B) | 2-50 |

| MMP-13 (Collagenase-3) | 2-50 |

(Data compiled from various in vitro studies)

Historical Development Timeline

Caption: Key milestones in the development of doxycycline.

Conclusion

The discovery and development of doxycycline and its calcium salt represent a significant advancement in medicinal chemistry and infectious disease therapy. From its origins as a semi-synthetic derivative of a natural product to its current status as a widely prescribed antibiotic with multifaceted mechanisms of action, doxycycline's journey highlights the power of targeted drug design. The development of the this compound oral suspension further underscores the importance of formulation science in improving patient compliance and therapeutic outcomes. For researchers and drug development professionals, the history of doxycycline serves as a compelling case study in the enduring value of antibiotic modification and the ongoing exploration of the pleiotropic effects of established drugs.

References

- 1. Comparative bioavailability study of doxycycline hyclate (equivalent to 100 mg doxycycline) capsules (doxycin vs vibramycin) for bioequivalence evaluation in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Doxycycline - Wikipedia [en.wikipedia.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. uspnf.com [uspnf.com]

- 5. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 6. Doxycycline inhibits matrix metalloproteinase-9 and laminin degradation after transient global cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.viamedica.pl [journals.viamedica.pl]

- 9. Bioavailability of doxycycline monohydrate. A comparison with equivalent doses of doxycycline hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Doxycycline Calcium for Tet-On and Tet-Off Inducible Systems: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of doxycycline and its various salt forms, with a focus on doxycycline calcium, in tetracycline-inducible (Tet-On and Tet-Off) gene expression systems. These systems are powerful tools for controlling gene expression in a precise, reversible, and dose-dependent manner, both in vitro and in vivo.

Introduction to Tet-Inducible Systems

The tetracycline-controlled transcriptional activation system is a binary system that allows for the regulation of a gene of interest (GOI). It consists of two main components: a tetracycline-controlled transactivator (tTA) or reverse tetracycline-controlled transactivator (rtTA) and a tetracycline-responsive promoter element (TRE) that drives the expression of the GOI. Doxycycline, a stable analog of tetracycline, serves as the effector molecule that modulates the binding of the transactivator to the TRE.

The Tet-Off System

In the Tet-Off system, the tTA protein, a fusion of the Tet repressor (TetR) and the VP16 activation domain, binds to the TRE in the absence of doxycycline, leading to the transcription of the GOI. When doxycycline is added to the system, it binds to tTA, causing a conformational change that prevents it from binding to the TRE, thus turning off gene expression.

The Tet-On System

Conversely, the Tet-On system utilizes a reverse transactivator, rtTA. This protein variant only binds to the TRE in the presence of doxycycline, thereby activating gene transcription. Removal of doxycycline results in the cessation of GOI expression. The Tet-On system is often preferred for its faster response times and lower basal expression in the "off" state.[1]

Doxycycline and its Salt Forms

Doxycycline is a broad-spectrum antibiotic that is used as the inducing agent in Tet systems.[2][3] It is available in several salt forms, with the most common being hyclate, monohydrate, and calcium. The choice of salt form can impact solubility, stability, and in some cases, bioavailability.

-

Doxycycline Hyclate: This is the most commonly used salt form in research due to its high solubility in water and organic solvents like DMSO.[4][5][6]

-

Doxycycline Monohydrate: This form is less soluble in water compared to the hyclate salt.

-

This compound: This salt is available as an oral suspension and has been used for administration in animal studies via drinking water.[2] While less common in in vitro applications, its use in vivo can be a practical option.

The active molecule, doxycycline, is the same regardless of the salt form. For most in vitro and in vivo applications, the different salt forms are considered bioequivalent.[7]

Preparation and Storage of Doxycycline Solutions

Proper preparation and storage of doxycycline solutions are crucial for reproducible results. Doxycycline is light-sensitive and should be protected from light during storage and handling.

Table 1: Properties of Doxycycline Salts

| Salt Form | Solubility in Water | Common Solvents | Storage of Stock Solution |

| Doxycycline Hyclate | High (50 mg/mL)[5][6] | Water, DMSO, PBS | -20°C, protected from light |

| Doxycycline Monohydrate | Very slightly soluble | DMSO | -20°C, protected from light |

| This compound | Available as an oral suspension | Water (for suspension) | Per manufacturer's instructions |

Quantitative Data for In Vitro Systems

The optimal concentration of doxycycline for induction can vary depending on the cell line, the specific Tet-system construct, and the desired level of gene expression. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Table 2: Recommended Doxycycline Concentrations for In Vitro Cell Culture

| Cell Line | System | Typical Doxycycline Concentration | Notes |

| HEK293 | Tet-On | 1 - 10 ng/mL for full induction[8] | Higher concentrations (up to 1000 ng/mL) have been used.[9] |

| HeLa | Tet-On | 0.1 - 10 µg/mL | A concentration of 60 µg/mL has been used to induce mitochondrial stress.[10] |

| Jurkat | Tet-On | 15 - 1000 ng/mL | Induction is dose-dependent, with maximal expression at around 500 ng/mL.[11] |

| UMSCC-1 | Tet-On 3G | 500 ng/mL | Optimal induction determined by time- and concentration-response experiments.[12] |

| 686LN | Tet-On 3G | 50 ng/mL | Optimal induction determined by time- and concentration-response experiments.[12] |

Quantitative Data for In Vivo Systems

The administration of doxycycline in animal models requires careful consideration of the route of administration, dosage, and stability of the compound.

Table 3: Recommended Doxycycline Dosing for In Vivo Mouse Models

| Administration Route | Typical Dosage | Vehicle | Notes |

| Drinking Water | 200 µg/mL - 2 mg/mL | 5% sucrose solution (optional, to improve palatability) | Prepare fresh solution every 2-3 days and protect from light. High concentrations can lead to reduced water intake. |

| Feed | 200 - 625 mg/kg of chow | Standard or custom chow | Offers stable and continuous delivery of doxycycline. |

| Intraperitoneal (IP) Injection | 10 µg in 0.5 mL of water for a 30g mouse | Sterile water or saline | Typically used for acute or high-dose induction. |

| Gavage | Varies depending on the study | Water or other suitable vehicle | Allows for precise dosing. |

Table 4: In Vivo Doxycycline Dose-Response in Mice

| Mouse Model | Doxycycline Concentration (in water) | Doxycycline Concentration (in feed) | Outcome |

| Rosa-rtTA2 | 150 µg/mL | - | Significant GFP expression |

| Rosa-rtTA2 | 2 mg/mL | - | Maximal GFP expression |

| Cags-rtTA3 | 25 µg/mL | - | Significant GFP expression |

| Cags-rtTA3 | - | 625 ppm | Maximal GFP expression |

Experimental Protocols

In Vitro Doxycycline Induction Protocol (General)

-

Prepare Doxycycline Stock Solution:

-

For Doxycycline Hyclate: Dissolve in sterile, nuclease-free water or DMSO to a stock concentration of 1-10 mg/mL.

-

For this compound: If starting from a powder, create a suspension in sterile, nuclease-free water. Due to lower solubility, ensure thorough mixing before each use.

-

Filter-sterilize the stock solution through a 0.22 µm filter.

-

Aliquot and store at -20°C, protected from light.

-

-

Determine Optimal Doxycycline Concentration:

-

Plate cells at the desired density in a multi-well plate.

-

Prepare a serial dilution of the doxycycline stock solution in complete culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of doxycycline. Include a no-doxycycline control.

-

Incubate for 24-72 hours.

-

Assess gene expression levels using an appropriate method (e.g., qPCR, Western blot, fluorescence microscopy).

-

-

Induction of Gene Expression:

-

Replace the culture medium with fresh medium containing the predetermined optimal concentration of doxycycline.

-

For long-term experiments, replace the doxycycline-containing medium every 24-48 hours, as the half-life of doxycycline in culture medium is approximately 24 hours.[13]

-

In Vivo Doxycycline Administration Protocols for Mice

5.2.1. Administration in Drinking Water

-

Prepare Doxycycline Solution:

-

Dissolve doxycycline (hyclate or calcium) in drinking water to the desired final concentration (e.g., 200 µg/mL).

-

To improve palatability, a 5% sucrose solution can be used as the solvent.

-

Prepare the solution fresh every 2-3 days.

-

-

Administration:

-

Fill light-protected water bottles with the doxycycline solution.

-

Provide the doxycycline-containing water to the mice ad libitum.

-

Monitor water consumption to ensure adequate intake.

-

5.2.2. Administration in Feed

-

Prepare Doxycycline Chow:

-

Commercially available doxycycline-containing chow is recommended for consistency.

-

Alternatively, custom chow can be prepared by a specialized provider.

-

-

Administration:

-

Provide the doxycycline-containing chow to the mice ad libitum.

-

This method provides a stable and continuous administration of the inducer.

-

Visualizations

Caption: Mechanism of the Tet-Off inducible system.

Caption: Mechanism of the Tet-On inducible system.

Caption: General experimental workflow for Tet-inducible systems.

References

- 1. Stability of Doxycycline in Feed and Water and Minimal Effective Doses in Tetracycline-Inducible Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Doxycycline - Wikipedia [en.wikipedia.org]

- 3. invivogen.com [invivogen.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. invivogen.com [invivogen.com]

- 9. Tet-On Systems For Doxycycline-inducible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. biocompare.com [biocompare.com]

- 13. takarabio.com [takarabio.com]

Application Notes and Protocols for Doxycycline-Induced Gene Expression

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for utilizing doxycycline to induce gene expression in mammalian cells, with a focus on the principles and practices applicable to various forms of doxycycline, including doxycycline calcium.

Introduction

The tetracycline-inducible (Tet-inducible) gene expression system is a powerful tool for the temporal and quantitative control of gene expression in eukaryotic cells. This system, existing in "Tet-On" and "Tet-Off" variants, relies on the regulation of a tetracycline-responsive promoter (TRE) by a tetracycline-controlled transactivator (tTA) or a reverse tTA (rtTA). Doxycycline, a stable analog of tetracycline, is the most commonly used effector molecule for these systems.[1][2][3] This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data to guide researchers in the successful application of doxycycline-mediated gene induction.

Mechanism of Action: The Tet-On and Tet-Off Systems

The Tet-inducible systems are binary, consisting of a regulatory plasmid expressing the transactivator protein and a response plasmid containing the gene of interest (GOI) under the control of a TRE.

-

Tet-Off System : In this system, the tTA protein, a fusion of the Tet repressor (TetR) and the VP16 activation domain, binds to the TRE in the absence of doxycycline and activates transcription of the GOI. When doxycycline is added to the culture medium, it binds to tTA, causing a conformational change that prevents it from binding to the TRE, thus turning off gene expression.[4]

-

Tet-On System : The more widely used Tet-On system employs a reverse tTA (rtTA). In the absence of doxycycline, rtTA is unable to bind to the TRE, and the GOI is not expressed. The addition of doxycycline induces a conformational change in rtTA, allowing it to bind to the TRE and activate transcription.[4][5] This system is favored for its lower basal expression and rapid induction kinetics.